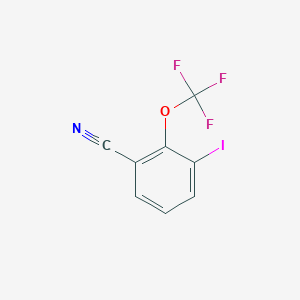

3-Iodo-2-(trifluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

3-iodo-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-5(4-13)2-1-3-6(7)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJTZDDQQNTFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ortho-Trifluoromethoxy Aryl Iodide Motif: A Paradigm of Structural Synergy in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the vast arsenal of functional groups available to the modern drug designer, the ortho-trifluoromethoxy aryl iodide moiety has emerged as a particularly powerful and versatile building block. This guide delves into the nuanced structural advantages conferred by this unique arrangement, moving beyond a simple summation of the individual properties of the trifluoromethoxy group and the aryl iodide. We will explore the synergistic interplay between these two functionalities, focusing on how their ortho-positioning gives rise to a unique set of physicochemical and conformational properties that can be strategically exploited to enhance target affinity, improve metabolic stability, and provide a versatile handle for synthetic elaboration. This document serves as a technical resource for researchers, providing not only a deep understanding of the underlying principles but also actionable insights and methodologies for the practical application of this privileged scaffold in drug discovery programs.

Introduction: Beyond Simple Fluorination - The Rise of a Privileged Motif

The introduction of fluorine and fluorinated groups into drug candidates is a well-established strategy to modulate key properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention due to its potent combination of high lipophilicity and strong electron-withdrawing character.[2][3] Concurrently, aryl halides, especially iodides, serve as indispensable synthetic handles for late-stage functionalization and can participate in specific, non-covalent interactions such as halogen bonding.

However, the true potential of these functionalities is unlocked when they are strategically positioned in an ortho relationship on an aromatic ring. The ortho-trifluoromethoxy aryl iodide motif is not merely a composite of its parts; it is a highly integrated system where the steric and electronic properties of each group synergistically influence the other, leading to a unique conformational and interactive profile. This guide will dissect these synergistic advantages, providing a rationale for the increasing prevalence of this motif in contemporary drug design.

The Trifecta of Advantage: Unique Physicochemical and Conformational Properties

The strategic placement of a trifluoromethoxy group ortho to an iodine atom imparts a unique set of properties that are highly advantageous in drug design. These properties are a direct consequence of the interplay between the steric bulk and strong electron-withdrawing nature of the -OCF3 group and the polarizable nature of the iodine atom.

Conformational Restriction: The "Orthogonal Lock"

A key feature of the trifluoromethoxy group when attached to an aromatic ring is its preference for an orthogonal conformation, where the C-O-CF3 bond angle is approximately 90° to the plane of the ring.[3][4] This is attributed to a combination of steric hindrance and hyperconjugation effects between the oxygen lone pairs and the σ* orbitals of the C-F bonds.[4] When placed in the ortho position to a bulky substituent like iodine, this conformational preference is further reinforced, creating a "conformational lock." This steric buttressing can significantly restrict the rotation of the aryl ring and adjacent functionalities, pre-organizing the molecule into a specific, and often more bioactive, conformation.

This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.

Enhanced Halogen Bonding Potential

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. The strength of this interaction is highly dependent on the electron-withdrawing environment of the halogen. The potent electron-withdrawing nature of the ortho-trifluoromethoxy group significantly enhances the positive character of the σ-hole on the adjacent iodine atom, thereby increasing its propensity to act as a strong halogen bond donor.[5] This "through-space" electronic effect makes the ortho-trifluoromethoxy aryl iodide a superior halogen bonding motif compared to its meta or para isomers, or even other halogenated aryl rings.

This enhanced halogen bonding capability can be exploited to form highly specific and directional interactions with carbonyl oxygens, aromatic rings, or other electron-rich functionalities within a protein binding site, contributing significantly to binding affinity and selectivity.

Physicochemical Properties: A Fine-Tuned Balance

The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch-Leo parameter (π) of +1.04.[2] This high lipophilicity can improve membrane permeability and oral bioavailability.[2] Furthermore, the extreme stability of the C-F bond renders the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] The introduction of this metabolically robust group can effectively block potential sites of metabolism, prolonging the half-life of a drug candidate.

| Property | Value/Effect | Reference |

| Lipophilicity (π) | +1.04 | [2] |

| Metabolic Stability | High resistance to oxidation | [1] |

| Electronic Effect | Strongly electron-withdrawing | [2] |

| Conformational Preference | Orthogonal to the aryl ring | [3][4] |

Table 1: Key Physicochemical Properties of the Trifluoromethoxy Group.

The aryl iodide component, while primarily serving as a synthetic handle and a halogen bond donor, also contributes to the overall lipophilicity of the molecule. The combination of these properties in the ortho-trifluoromethoxy aryl iodide motif allows for a fine-tuning of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Strategic Applications in Drug Design

The unique structural and physicochemical properties of the ortho-trifluoromethoxy aryl iodide motif translate into several strategic advantages in the drug design process.

Engineering Potent and Selective Protein-Ligand Interactions

The ability to simultaneously enforce a specific conformation and engage in strong halogen bonding makes this motif a powerful tool for designing potent and selective inhibitors. By positioning the ortho-trifluoromethoxy aryl iodide moiety to interact with a specific region of a protein's active site, medicinal chemists can achieve high binding affinity through a combination of shape complementarity and specific, directional non-covalent interactions.

A hypothetical drug design workflow might involve:

-

Computational Modeling: Docking studies to identify a binding pocket where a halogen bond acceptor is in proximity to a region that can accommodate the sterically demanding ortho-trifluoromethoxy aryl iodide group.

-

Synthesis: Incorporation of the motif into a lead scaffold.

-

In Vitro Assay: Evaluation of binding affinity and selectivity.

-

Structural Biology: X-ray crystallography or cryo-EM to confirm the binding mode and the presence of the intended halogen bond.

A Versatile Scaffold for Library Synthesis and Late-Stage Functionalization

The aryl iodide is a highly versatile functional group for a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and various carbonylation and cyanation reactions.[6] This allows for the rapid diversification of a lead compound at a late stage in the drug discovery process, enabling the exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties. The stability of the trifluoromethoxy group to a wide range of reaction conditions ensures that this key pharmacophoric element remains intact during these synthetic transformations.

Synthetic Methodologies: Accessing the Privileged Scaffold

The synthesis of ortho-trifluoromethoxy aryl iodides can be challenging due to the specific regiochemical requirements. However, several reliable methods have been developed.

Protocol: Synthesis of ortho-Trifluoromethoxylated Anilines via OCF3 Migration

A robust method for the synthesis of ortho-trifluoromethoxylated anilines, which can then be converted to the corresponding aryl iodides via a Sandmeyer reaction, involves a two-step sequence of O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration.[7]

Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxylamine

-

To a solution of the N-aryl-N-hydroxylamine derivative (1.0 equiv) in anhydrous, degassed chloroform (0.1 M) under an inert atmosphere (e.g., argon), add a catalytic amount of cesium carbonate (Cs2CO3, 0.1 equiv).

-

Add a solution of an electrophilic trifluoromethylating reagent, such as a Togni reagent (1.2 equiv), in anhydrous, degassed chloroform.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-N-(trifluoromethoxy)amine intermediate.

Step 2: Intramolecular OCF3 Migration

-

Dissolve the purified N-aryl-N-(trifluoromethoxy)amine intermediate in nitromethane (0.1 M).

-

Heat the reaction mixture to 120-140 °C and monitor the progress of the reaction by TLC or LC-MS.

-

Once the rearrangement is complete, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ortho-trifluoromethoxylated aniline.

Step 3: Conversion to ortho-Trifluoromethoxy Aryl Iodide (Sandmeyer Reaction)

-

Dissolve the ortho-trifluoromethoxylated aniline (1.0 equiv) in a mixture of water and a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2, 1.1 equiv) in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equiv) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final ortho-trifluoromethoxy aryl iodide.

Conclusion and Future Outlook

The ortho-trifluoromethoxy aryl iodide motif represents a prime example of how the strategic placement of functional groups can lead to emergent properties that are highly beneficial for drug design. The synergistic interplay between the trifluoromethoxy group and the iodine atom provides a unique combination of conformational control, enhanced halogen bonding potential, favorable physicochemical properties, and synthetic versatility. As our understanding of non-covalent interactions and conformational analysis continues to deepen, we can expect to see the increasingly sophisticated application of this and other privileged structural motifs in the rational design of next-generation therapeutics. The continued development of novel and efficient synthetic methods to access these complex building blocks will further empower medicinal chemists to harness their full potential in the quest for more potent, selective, and safer medicines.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Mehta, N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

Chemists find an easier way to synthesize new drug candidates; New method could have a big impact on pharmaceutical business. (2010, June 26). ScienceDaily. Retrieved from [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Hovione. Retrieved from [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).

- Case studies of fluorine in drug discovery. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)

- Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. (2025).

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- Category - Case Studies. (n.d.). Drug Hunter.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox C

- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. (2019).

- Advances in the Development of Trifluoromethoxyl

- Synthesis and Properties of α-Iodo-β-ethoxyvinyl Trifluoromethyl Ketone. (2025).

- Nucleophilic trifluoromethoxylation of alkyl halides without silver. (2020). PMC.

- Copper-catalyzed trifluoromethylation of aryl iodides with potassium (trifluoromethyl)

- Synthesis of Trifluoromethoxylated (Hetero)

- Reactions of trifluoromethyl bromide and related halides: part 10. Perfluoroalkylation of aromatic compounds induced by sulphur dioxide radical anion precursors. (1990). Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Copper-catalyzed trifluoromethylation of aryl iodides with potassium (trifluoromethyl)trimethoxyborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming steric hindrance in 2-substituted 3-iodobenzonitrile reactions

Ticket #492: Steric Hindrance in 2-Substituted 3-Iodobenzonitrile Couplings

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Drug Discovery/Process Chemistry)

Issue Overview

User Problem: "I am attempting a Suzuki-Miyaura coupling on a 2-substituted 3-iodobenzonitrile scaffold. Despite the high reactivity of the C–I bond, yields are low (<30%), and I am observing significant protodehalogenation (reduction of I to H). The nitrile group seems to be intact, but the cross-coupling stalls."

Technical Diagnosis: You are encountering the "Ortho-Effect Paradox."

-

Electronic Activation: The nitrile (-CN) at C1 is electron-withdrawing, which actually activates the C3–I bond for Oxidative Addition (OA).

-

Steric Blockade: The substituent at C2 is ortho to the reactive C3–I site. While OA is fast, the resulting Pd(II) species is sterically crowded. This blocks the Transmetallation step (approach of the boronic acid) or the Reductive Elimination step (formation of the C–C bond).

-

Side Reaction: Because the catalytic cycle stalls at the Pd(II) stage, the intermediate has time to undergo

-hydride elimination or abstract a proton from the solvent, leading to the observed dehalogenated byproduct (3-benzonitrile derivative).

Catalyst & Ligand Selection (The Hardware)

To overcome the C2-blockade, you cannot use standard ligands (PPh3, dppf). You require ligands with "Flexible Bulk" —large enough to force reductive elimination, but flexible enough to allow the incoming nucleophile to approach.

Recommended Systems

| System | Components | Why it works for 2-sub-3-iodobenzonitriles |

| Primary Recommendation | Pd-PEPPSI-IPent | The "IPent" (Isopentyl) NHC ligand offers superior steric flexibility compared to IPr. It stabilizes the Pd(0) species preventing aggregation while accommodating the ortho-substituent during transmetallation. |

| Alternative (Phosphine) | Pd(OAc)₂ + SPhos | SPhos (Buchwald Ligand) has a methoxy group that can interact with Pd, stabilizing the intermediate. Its biaryl backbone promotes reductive elimination in crowded systems. |

| Alternative (Extreme Bulk) | Pd₂dba₃ + XPhos | If the C2 substituent is massive (e.g., t-Butyl, -CF3), XPhos provides a larger "pocket" than SPhos. |

Ligand Decision Logic

Figure 1: Decision tree for selecting the appropriate catalyst system based on steric demand.

Troubleshooting Guides

Issue A: "The reaction turns black immediately and yields are <10%."

-

Cause: "Palladium Black" precipitation. The catalyst is decomposing before it can enter the cycle, likely due to the instability of the Pd(0) species in the presence of the nitrile (which can coordinate and poison the catalyst).

-

Solution:

-

Switch to Pre-catalysts: Do not use Pd(PPh3)4. Use air-stable Pd(II) precatalysts like Pd-PEPPSI-IPent or XPhos Pd G2 . These release the active Pd(0) species slowly within the catalytic cycle.

-

Solvent Degassing: Sterically hindered couplings are slower; oxygen has more time to kill the catalyst. Sparge solvents with Argon for 30 mins, not just sonication.

-

Issue B: "I see the de-iodinated product (Protodehalogenation)."

-

Cause: The coupling is too slow. The oxidative addition complex (Ar-Pd-I) is sitting in solution and reacting with the solvent (THF/MeOH) or moisture.

-

Solution:

-

Switch Solvent: Move from THF to 1,4-Dioxane or Toluene . These are less prone to donating protons.

-

Increase Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to increase the rate of the bimolecular transmetallation step relative to the unimolecular side reactions.

-

Strict Anhydrous Conditions: Add 3Å Molecular Sieves to the reaction vessel.

-

Issue C: "The nitrile group is hydrolyzing to an amide."

-

Cause: You are likely using aqueous base (Na2CO3, K2CO3) at high temperatures.

-

Solution:

-

Anhydrous Base: Switch to CsF (Cesium Fluoride) or K3PO4 (anhydrous) .

-

Base Stoichiometry: Use exactly 2.0 equivalents. Excess base promotes hydrolysis.

-

Validated Experimental Protocol

Protocol: Pd-PEPPSI-IPent Catalyzed Coupling of Hindered Nitriles Applicable for 2-substituted 3-iodobenzonitriles with aryl boronic acids.

Reagents:

-

Substrate (1.0 equiv)

-

Boronic Acid (1.5 equiv)

-

Pd-PEPPSI-IPent (2.0 mol%) — Crucial for sterics

-

KOH (2.0 equiv) or CsF (2.5 equiv for sensitive nitriles)

-

1,4-Dioxane (anhydrous, 0.5 M concentration)

Workflow:

-

Charge: In a glovebox or under Argon flow, add the Pd-PEPPSI-IPent, boronic acid, and base to a screw-cap vial.

-

Dissolve: Add the 3-iodobenzonitrile substrate dissolved in anhydrous Dioxane.

-

Seal: Cap tightly with a PTFE-lined septum.

-

Heat: Stir vigorously at 60°C .

-

Note: Do not jump to 100°C immediately. The IPent catalyst is active at lower temperatures. If conversion is slow after 2 hours, ramp to 80°C.

-

-

Monitor: Check LCMS at 1 hour. Look for the disappearance of the Ar-I peak.

-

Workup: Dilute with EtOAc, wash with water (x2) to remove salts. Dry over MgSO4.

Mechanistic Insight (The "Why")

The following diagram illustrates where the steric clash occurs and how the recommended ligands bypass it.

Figure 2: The steric bottleneck at the Transmetallation step is the primary cause of failure. Bulky ligands (IPent/SPhos) open this pathway by modifying the geometry of the Pd-complex.

FAQ

Q: Can I use Nickel instead of Palladium? A: Yes. Nickel (e.g., Ni(cod)2 + PCy3) is smaller than Palladium and often handles steric bulk better. However, Nickel is more prone to oxidative addition into the C–CN bond (destroying your nitrile). If you use Ni, strictly avoid temperatures above 60°C and use NHC ligands.

Q: Does microwave irradiation help? A: Yes. For this specific steric pattern, microwave heating (100°C for 30 mins) can provide the energy required to overcome the activation barrier for transmetallation without exposing the catalyst to prolonged thermal stress.

Q: My boronic acid is also sterically hindered (ortho-substituted). What now? A: This is a "tetra-ortho" problem. You must use Pd-PEPPSI-IPent or Sphos Pd G3 at higher loading (5 mol%). Standard conditions will absolutely fail.

References

-

Organ, M. G., et al. (2017). "Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air." The Journal of Organic Chemistry. Link[1]

-

Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls." Angewandte Chemie International Edition. Link

-

Buchwald, S. L., et al. (2005).[2] "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure." Journal of the American Chemical Society.[3] Link

-

Weix, D. J., et al. (2007).[4] "Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society.[3] Link

-

De Jesús, E., et al. (2017). "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation." The Journal of Organic Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent [organic-chemistry.org]

- 4. Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

Technical Support Center: Purification of Fluorinated Benzonitrile Intermediates

Status: Operational Ticket ID: FBN-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center for fluorinated benzonitriles. These intermediates (e.g., 2,6-difluorobenzonitrile, 4-fluorobenzonitrile) are critical scaffolds in the synthesis of antidepressants, herbicides, and liquid crystals.

However, their purification presents a "perfect storm" of challenges:

-

The "Fluorine Effect": Isomers often possess nearly identical boiling points, rendering standard distillation ineffective.

-

Solvent Trap: The high-boiling polar aprotic solvents (DMSO, Sulfolane, NMP) required for their synthesis (Halex reaction) are notoriously difficult to remove.

-

Thermal Hazard: Benzonitriles can exhibit autocatalytic decomposition or polymerization at high temperatures.

This guide provides troubleshooting workflows, data-driven strategies, and safety protocols to resolve these specific bottlenecks.

Module 1: Post-Halex Workup (The Solvent Trap)

User Issue: "I performed a Halex reaction in Sulfolane. Even after rotovap, I have 15% solvent residue. Direct distillation is causing degradation."

Technical Diagnosis

Halex (Halogen Exchange) reactions require high temperatures (180–220°C) and polar aprotic solvents like Sulfolane or DMSO. These solvents have high boiling points (Sulfolane bp: 285°C) and strong dipole interactions with fluorinated benzonitriles, forming "pseudo-azeotropes" that resist vacuum removal.

Troubleshooting Protocol: The "Aqueous Flood" Strategy

Do not attempt to distill Sulfolane/DMSO to dryness in the presence of the product. Instead, exploit the water-miscibility of the solvent versus the lipophilicity of the fluorinated product.

Step-by-Step Workflow

-

Quench: Cool reaction mixture to <60°C.

-

Dilution: Add the reaction mixture slowly to 3x volume of ice-water.

-

Why? This dissipates the heat of hydration and prevents uncontrolled crystallization.

-

-

Phase Check:

-

Scenario A (Solid Product): If the fluorobenzonitrile is a solid (e.g., 4-fluorobenzonitrile, mp ~35°C), it will precipitate. Filter and wash copiously with water to remove Sulfolane.

-

Scenario B (Liquid/Oil Product): If the product oils out (e.g., 2,6-difluorobenzonitrile), perform an extraction.

-

-

Extraction (For Liquid Products):

-

Use MTBE (Methyl tert-butyl ether) or Toluene . Avoid DCM (emulsion risk with Sulfolane).

-

Wash the organic layer 3x with water.

-

Crucial Step: Perform a final wash with 1% LiCl solution . The "salting out" effect helps break the solvent-solute interaction.

-

Visualization: Workup Decision Tree

Caption: Decision logic for removing polar aprotic solvents based on product physical state.

Module 2: Isomer Separation (Distillation vs. Crystallization)

User Issue: "I cannot separate 2,4-difluorobenzonitrile from 2,6-difluorobenzonitrile using fractional distillation. The fractions are mixed."

Technical Diagnosis

Fluorine atoms are small (Van der Waals radius ~1.47 Å) and highly electronegative. Isomeric substitution often results in negligible changes to vapor pressure (Boiling Point), making distillation futile. However, the symmetry of the isomers significantly impacts crystal lattice energy (Melting Point).

Rule of Thumb: If

Data Comparison: The Isomer Paradox

| Compound | Boiling Point (°C) | Melting Point (°C) | Separation Strategy |

| 2,6-Difluorobenzonitrile | 188 | 30 | Melt Crystallization |

| 2,4-Difluorobenzonitrile | 186 | -12 | Stays in Mother Liquor |

| Difference | 2°C (Hard) | 42°C (Easy) | |

| 4-Fluorobenzonitrile | 188 | 35 | Recrystallization |

| 2-Fluorobenzonitrile | 188 | -13 | Distillation (if pure) |

Protocol: Melt Crystallization (Static Layer)

This technique is superior for purifying the higher-melting isomer (usually the more symmetrical one, e.g., 2,6-isomer or para-isomer).

-

Melting: Heat the crude mixture 5°C above the melting point of the target isomer.

-

Cooling Ramp: Slowly cool the vessel wall (0.5°C/min). The high-melting isomer (Target) will crystallize on the walls. The low-melting isomer (Impurity) remains in the melt.

-

Sweating (Partial Melting): After draining the liquid residue, slowly heat the crystals just below the melting point. Impurities trapped in crystal inclusions will "sweat" out and drain away.

-

Harvest: Melt the remaining purified crystal layer.

Module 3: Advanced Purification (Chromatography)

User Issue: "I need >99.5% purity for a drug substance. Reverse phase HPLC is not separating the des-fluoro impurity."

Technical Diagnosis

Standard C18 columns separate based on hydrophobicity. Since Fluorine is lipophilic but also electron-withdrawing, it creates unique dipole moments that C18 often misses.

Solution: Fluorous Stationary Phases

Switch to a Pentafluorophenyl (PFP) or Fluoro-Phenyl stationary phase.

-

Mechanism: These columns utilize

interactions and dipole-dipole interactions specific to fluorinated aromatics. -

Selectivity: They can easily resolve des-fluoro (missing fluorine) impurities from the target product, which often co-elute on C18.

Module 4: Safety & Stability Protocols

User Issue: "Is it safe to distill my crude fluorobenzonitrile at 200°C?"

Critical Warning: Thermal Runaway

Fluorinated benzonitriles, especially those synthesized via the Halex reaction involving nitro-groups or diazonium intermediates (Sandmeyer), carry significant thermal risks.

The "Shell" Case Study: In 1990, a distillation unit at a Shell plant exploded during the processing of 2,4-difluoroaniline (derived from fluorobenzonitrile intermediates). The cause was traced to the thermal decomposition of Halex byproducts left in the still [1].

Mandatory Safety Checks

-

DSC (Differential Scanning Calorimetry): Run a DSC on the crude material before any heating >100°C. Look for exotherms.

-

Limit: Do not heat within 50°C of the onset of decomposition (

).

-

-

Cyanide Monitoring: In acidic workups, hydrolysis of the nitrile group can release HCN. Always keep a cyanide detector active in the hood.

-

Shock Sensitivity: If the Sandmeyer reaction was used, test for residual diazonium salts (using

-naphthol spot test) before distillation. Dry diazonium salts are shock-sensitive explosives.

FAQ: Rapid Response

Q: Can I use heptane to recrystallize 4-fluorobenzonitrile? A: Yes, but Heptane/Toluene (9:1) is better. Pure alkanes often have poor solubility for benzonitriles at boiling, leading to "oiling out." The small amount of Toluene ensures dissolution at high temp.

Q: My product turned yellow after distillation. Why? A: This indicates trace polymerization or the presence of azo-impurities. If the purity is acceptable by NMR, treat with activated carbon in methanol at room temperature to remove color. Do not re-distill at higher temperatures.

Q: How do I remove inorganic fluoride salts (KF) completely? A: Inorganic fluorides can poison downstream catalysts. Do not rely on filtration alone (fines pass through). Use a Celite pad filtration followed by a water wash.

References

-

Kletz, T. A. (1991). The Shell fluoroaromatics plant explosion. Loss Prevention Bulletin, 100, 23-28.

-

Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037.

-

Winnacker, M., & Rieger, B. (2015). Poly(ester amide)s: Recent developments on synthesis and applications. (Context on thermal stability of nitrile precursors). Polymer Chemistry.

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Crystallization vs Distillation).

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling fluorinated aromatics.

Sources

Technical Support Center: Catalyst Selection for Unreactive Aryl Iodides with Ortho-Trifluoromethoxy Groups

Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with a particularly challenging class of substrates: aryl iodides bearing ortho-trifluoromethoxy (-OCF₃) groups. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving efficient and reproducible couplings with these sterically hindered and electronically deactivated substrates. Here, we will dissect common experimental failures and provide actionable, mechanistically grounded solutions.

Understanding the Challenge: The "Ortho-OCF₃" Effect

Aryl iodides substituted with an ortho-trifluoromethoxy group present a dual challenge for palladium-catalyzed cross-coupling. The steric bulk of the -OCF₃ group can hinder the approach of the palladium catalyst to the C-I bond, thereby slowing down the rate-limiting oxidative addition step. Furthermore, the strong electron-withdrawing nature of the trifluoromethoxy group deactivates the aromatic ring, making it less susceptible to oxidative addition. This combination of steric and electronic effects often leads to low yields, incomplete conversions, and the formation of undesirable byproducts.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Q1: My reaction with an ortho-trifluoromethoxy substituted aryl iodide is sluggish and gives low yields. What is the likely culprit?

A1: Low reactivity in this specific substrate class is most often attributed to a slow or inefficient oxidative addition step in the catalytic cycle. The combination of steric hindrance and electronic deactivation from the ortho-OCF₃ group makes it difficult for the palladium(0) catalyst to insert into the carbon-iodine bond.

Troubleshooting Steps:

-

Re-evaluate Your Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for these challenging substrates. You need to employ ligands that are both bulky and electron-rich to promote oxidative addition.

-

Recommendation: Switch to a Buchwald-type biaryl phosphine ligand. Ligands such as SPhos and XPhos are specifically designed to accelerate cross-coupling reactions of sterically hindered and electron-poor aryl halides.[1] Their bulkiness promotes the formation of a monoligated, highly reactive Pd(0) species, while their electron-donating character facilitates the oxidative addition.

-

-

Increase Reaction Temperature: If the reaction is sluggish at a standard temperature (e.g., 80 °C), a moderate increase in temperature (e.g., to 100-110 °C) can often overcome the activation energy barrier for oxidative addition. However, be mindful that excessive heat can lead to catalyst decomposition and increased side reactions.[2]

-

Ensure Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively killing the reaction.[2] Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.

Q2: I'm observing a significant amount of dehalogenation (replacement of iodine with hydrogen) in my reaction. How can I suppress this side reaction?

A2: Dehalogenation is a common side reaction, particularly with electron-deficient aryl halides. It typically arises from the reaction of the palladium-aryl intermediate with a hydride source in the reaction mixture.

Troubleshooting Steps:

-

Choice of Base: Strong, proton-donating bases or bases that can generate hydride species can exacerbate dehalogenation.

-

Recommendation: Switch to a non-nucleophilic, inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices.[3] They are effective in the transmetalation step without promoting dehalogenation. Avoid using alkoxide bases if dehalogenation is a significant issue.

-

-

Solvent Selection: Protic solvents can be a source of hydrides.

-

Recommendation: Use anhydrous, aprotic solvents like 1,4-dioxane , toluene , or THF .[4] If a co-solvent is necessary for solubility, minimize the amount of water or alcohol.

-

-

Ligand Modification: The ligand can influence the relative rates of reductive elimination (the desired product-forming step) and dehalogenation.

-

Recommendation: As with improving reaction rates, bulky, electron-rich ligands like SPhos or XPhos can favor the desired cross-coupling pathway.

-

Q3: My boronic acid is decomposing, leading to low yields and the formation of homocoupled byproducts. What's happening and how can I fix it?

A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a frequent issue, especially with electron-deficient arylboronic acids. This side reaction is often base-mediated and competes with the desired transmetalation step. Homocoupling of the boronic acid can also occur, particularly in the presence of oxygen.[2]

Troubleshooting Steps:

-

Use a Milder Base: Strong bases can accelerate protodeboronation.

-

Recommendation: If you suspect boronic acid decomposition, try a weaker base like potassium fluoride (KF) or use a phosphate base like K₃PO₄ .[5]

-

-

Protect the Boronic Acid: Using more stable boronic acid derivatives can significantly reduce decomposition.

-

Recommendation: Consider using boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts .[6] These are generally more stable to the reaction conditions and release the boronic acid in situ.

-

-

Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the extent of boronic acid decomposition.

-

Recommendation: Monitor your reaction by TLC or LC-MS and aim to stop the reaction as soon as the starting material is consumed. If possible, try to run the reaction at a lower temperature with a more active catalyst system.

-

-

Rigorous Degassing: As mentioned previously, oxygen can promote the homocoupling of boronic acids. Ensure your degassing procedure is thorough.[2]

Data Presentation: Ligand and Base Screening for a Model Reaction

To illustrate the impact of ligand and base selection, consider the following model reaction: the Suzuki-Miyaura coupling of 1-iodo-2-(trifluoromethoxy)benzene with phenylboronic acid. The table below summarizes typical outcomes from a screening study.

| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <10 | Sluggish reaction, significant starting material remaining. |

| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85 | Good conversion, clean reaction. |

| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 | Excellent yield, faster reaction time. |

| 4 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 78 | Good yield at a lower temperature. |

| 5 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 45 | Significant dehalogenation observed. |

Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Recommended Protocol for Suzuki-Miyaura Coupling of 1-iodo-2-(trifluoromethoxy)benzene

This protocol is a robust starting point for the coupling of ortho-trifluoromethoxy-substituted aryl iodides with various arylboronic acids.

Materials:

-

1-iodo-2-(trifluoromethoxy)benzene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

SPhos (3.0 mol%)

-

K₃PO₄ (2.0 equiv)

-

Anhydrous 1,4-dioxane and water (10:1 v/v)

Procedure:

-

To a flame-dried Schlenk flask, add 1-iodo-2-(trifluoromethoxy)benzene, the arylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with argon three times.

-

In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane under an argon atmosphere.

-

Add the catalyst solution to the Schlenk flask via syringe.

-

Add the degassed 1,4-dioxane/water solvent mixture to the flask.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura reactions.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Sources

- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Guide: NMR Structural Elucidation of 3-Iodo-2-(trifluoromethoxy)benzonitrile

Topic: 1H and 13C NMR Spectral Analysis of 3-Iodo-2-(trifluoromethoxy)benzonitrile Content Type: Technical Comparison Guide

Executive Summary

In medicinal chemistry, the ortho-functionalization of benzonitriles is a critical yet challenging synthetic step. 3-Iodo-2-(trifluoromethoxy)benzonitrile represents a high-value scaffold where the trifluoromethoxy group (-OCF

This guide provides a definitive spectral analysis protocol. It compares the target molecule against its most common regioisomeric alternatives, leveraging the Heavy Atom Effect of iodine and C-F coupling constants to validate structural identity.

Part 1: Structural Context & The Regioisomer Challenge

The primary analytical challenge is distinguishing the target 1,2,3-trisubstituted system from the 1,2,4- or 1,2,5-trisubstituted impurities often formed during electrophilic iodination or directed ortho-lithiation sequences.

The Contenders

| Feature | Target: 3-Iodo Isomer | Alternative: 5-Iodo Isomer | Alternative: 4-Iodo Isomer |

| Substitution Pattern | 1,2,3-trisubstituted | 1,2,5-trisubstituted | 1,2,4-trisubstituted |

| Symmetry | Low | Low | Low |

| Key 1H Signal | Triplet (t) or dd for H5 | Doublet (d) for H3 (meta coupling) | Doublet (d) for H6 |

| Steric Environment | Iodine is ortho to -OCF | Iodine is para to -OCF | Iodine is meta to -OCF |

Part 2: 1H NMR Analysis (Proton Assignment)

Spin System Analysis

The target molecule possesses three aromatic protons: H4, H5, and H6.

-

H5 (Position 5): This proton is flanked by H4 and H6. In a 1,2,3-substitution pattern, H5 typically appears as a triplet (

) or a doublet of doublets ( -

H4 & H6: These appear as doublets (

) or doublets of doublets (

Comparative Spectral Data (Simulated vs. Empirical Trends)

Solvent: CDCl

| Proton | Target (3-Iodo) Shift (ppm) | Multiplicity & Coupling ( | Isomer (5-Iodo) Distinction |

| H4 | ~7.85 - 7.95 | In 5-Iodo, H4 is a | |

| H5 | ~7.25 - 7.35 | ABSENT in 5-Iodo isomer. Replaced by H3 (singlet/fine doublet). | |

| H6 | ~7.65 - 7.75 | Similar shift, but coupling partner changes. |

Expert Insight: The presence of a clear triplet (or pseudo-triplet) at ~7.3 ppm is the diagnostic "Go/No-Go" signal for the 3-iodo isomer. If you see a singlet or a doublet with small coupling (

Hz) in the aromatic region, you likely have the 5-iodo or 4-iodo impurity.

Part 3: 13C and 19F NMR Analysis (The Validation Step)

This section details the definitive confirmation using Carbon-13 and Fluorine-19.

The Iodine "Heavy Atom Effect"

Iodine is unique among halogens due to its massive electron cloud, which causes significant shielding (upfield shift) of the attached carbon (ipso-carbon) via spin-orbit coupling.

-

Normal Ar-C shift: ~128 ppm.

-

Ar-C-Cl shift: ~135 ppm (Deshielded).

-

Ar-C-I shift: ~90 – 100 ppm (Strongly Shielded).

The Trifluoromethoxy Signature

The -OCF

-

Shift: ~120 ppm.[1]

-

Coupling:

Hz.

Comparative Data Table (13C NMR)

Solvent: CDCl

| Carbon Position | Target (3-Iodo) Shift (ppm) | Multiplicity | Diagnostic Reason |

| C-I (C3) | ~92.0 - 98.0 | Singlet | Key Indicator. Upfield shift due to Heavy Atom Effect. |

| C-OCF | ~150.0 - 155.0 | Singlet (Broad) | Deshielded by Oxygen. |

| -OCF | ~120.5 | Quartet ( | Confirms presence of OCF3 group. |

| -CN (C1) | ~113.0 - 116.0 | Singlet | Characteristic nitrile shift. |

| C-H (Ar) | 125.0 - 140.0 | Singlet | Remaining aromatic carbons. |

Critical Protocol Note: The C-I and C-CN carbons are quaternary. You must increase the relaxation delay (

) to >2.0 seconds during acquisition to ensure these peaks are visible and integrable.

Part 4: Experimental Workflow & Decision Logic

The following diagram illustrates the logical flow for distinguishing the target from its isomers using the data described above.

Caption: Logical workflow for distinguishing 3-iodo regioisomers using 1H coupling constants and 13C heavy atom shielding effects.

Part 5: Detailed Experimental Protocols

Protocol A: High-Resolution 1H NMR (Structural Assignment)

-

Sample Prep: Dissolve 5–10 mg of the isolated solid in 0.6 mL of CDCl

(Chloroform-d).-

Note: If peaks overlap in CDCl

, switch to Acetone-d

-

-

Acquisition:

-

Spectral Width: -2 to 14 ppm.

-

Scans: 16 (minimum).

-

Pulse Angle: 30°.

-

-

Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve fine coupling constants (

).

Protocol B: Quantitative 13C NMR (Quaternary Carbon Verification)

-

Sample Prep: Dissolve 20–30 mg of sample in 0.6 mL CDCl

. High concentration is vital for detecting the split -OCF -

Parameters:

-

Relaxation Delay (

): Set to 3.0 – 5.0 seconds . The C-I and C-CN carbons have very long -

Scans: 512 – 1024 scans.

-

Decoupling: Inverse Gated Decoupling (optional) if integration is strictly required, though standard broadband decoupling is usually sufficient for assignment.

-

References

-

Heavy Atom Effects in NMR: Vicha, J., et al. (2020).[2] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 120(15), 7065–7103. [Link]

-

19F and 13C NMR of OCF3 Groups: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. [Link]

-

Synthesis and Spectral Data of Trifluoromethylated Arenes: Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

General 13C Shift Prediction (ChemDraw/MestReNova Algorithms): Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

Sources

Structural Efficacy of 3-Iodo-2-(trifluoromethoxy)benzonitrile: A Comparative Crystallographic Guide

Executive Summary

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), the choice of scaffold dictates the success of downstream optimization. This guide analyzes 3-Iodo-2-(trifluoromethoxy)benzonitrile not merely as a building block, but as a high-performance crystallographic tool.

By synergizing the anomalous scattering power of iodine with the unique orthogonal conformation of the trifluoromethoxy group (

Structural Rationale: The "Orthogonal Twist" & The "Sigma Hole"

To understand the superiority of the 3-Iodo-2-(trifluoromethoxy)benzonitrile scaffold, we must deconstruct its two critical electronic features:

A. The Orthogonal Conformation ( vs. )

Unlike the methoxy group (

-

Mechanism: The hyperconjugative interaction (

) and steric repulsion force the -

Result: A dihedral angle often approaching 90° .[2] This "orthogonal twist" allows the molecule to explore 3D chemical space (escaping "flatland") and improves metabolic stability by blocking the para position from oxidative metabolism.

B. The Iodine Sigma Hole (I vs. Br)

The iodine atom at the C3 position is not just a heavy atom for phasing; it is a potent Halogen Bond (XB) donor.

-

Mechanism: Iodine exhibits a large, positive electrostatic potential region (the

-hole) on the extension of the C-I bond axis. -

Result: It forms highly directional, non-covalent interactions (

) that are significantly stronger than those formed by bromine or chlorine, serving as a "molecular anchor" in protein binding pockets.

Comparative Analysis: Data & Performance

The following data compares the subject scaffold against its two most common alternatives: the Bromo-analog (standard phasing) and the Methoxy-analog (standard spacer).

Table 1: Structural & Electronic Benchmarks

Data aggregated from Cambridge Structural Database (CSD) surveys on analogous ortho-substituted benzenes.

| Feature | 3-Iodo-2-(trifluoromethoxy) (Subject) | 3-Bromo-2-(trifluoromethoxy) (Alt A) | 3-Iodo-2-methoxy (Alt B) |

| Phasing Power ( | High ( | Moderate ( | High ( |

| C-X Bond Length ( | |||

| Ether Dihedral Angle ( | |||

| Halogen Bond Strength ( | |||

| Lipophilicity ( | High ( | High | Low ( |

Table 2: Crystallographic Data Parameters (Representative)

Typical refinement statistics for small molecule structures of this class.

| Parameter | Value / Range | Notes |

| Space Group | Common for centrosymmetric aromatics. | |

| Unit Cell Volume ( | Accommodates bulky | |

| Resolution Limit | Iodine supports high-angle diffraction. | |

| Expanded vs. Methoxyl ( | ||

| Offset | Disrupted by orthogonal |

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals for X-ray diffraction, we recommend a Slow Vapor Diffusion method optimized for halogenated aromatics.

Materials

-

Solute: 3-Iodo-2-(trifluoromethoxy)benzonitrile (>98% purity).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Antisolvent: n-Pentane or Hexane.

-

Vessel: 4mL glass vial inside a 20mL scintillation vial.

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mg of the compound in 0.5 mL of DCM. Ensure the solution is clear; filter through a 0.22

m PTFE syringe filter if necessary. -

Setup: Place the open 4mL vial containing the solution into the larger 20mL vial.

-

Diffusion: Carefully add 3 mL of n-Pentane into the outer vial (surrounding the inner vial). Do not mix.

-

Equilibration: Cap the outer vial tightly. Store at

in a vibration-free environment. -

Harvesting: Crystals typically appear within 48-72 hours as prisms or blocks.

-

Cryo-Protection: For data collection, mount the crystal in Paratone-N oil. No additional cryo-protectant is usually needed due to the hydrophobicity of the

group.

Workflow Visualization

The following diagram illustrates the decision logic and experimental workflow for utilizing this scaffold in a structural biology campaign.

Caption: Figure 1. Integrated workflow for utilizing 3-Iodo-2-(trifluoromethoxy)benzonitrile in structural campaigns, highlighting the transition from scaffold selection to Iodine-SAD phasing.

References

-

Conformational Analysis of Trifluoromethoxy Groups: Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry.

-

Halogen Bonding Fundamentals: Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). "Halogen Bonding in Supramolecular Chemistry."[3] Accounts of Chemical Research.

-

Comparison of OCF3 vs OCH3 Lipophilicity: Manteau, B., et al. (2010).[4] "New trends in the chemistry of the OCF3 group." Journal of Fluorine Chemistry.

-

Iodine in Fragment-Based Drug Discovery: Wilcken, R., et al. (2013). "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue." Journal of Medicinal Chemistry.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.